molecular formula C9H8F2O3 B3110832 5-Difluoromethoxy-2-methoxybenzaldehyde CAS No. 1806377-15-0

5-Difluoromethoxy-2-methoxybenzaldehyde

Cat. No.: B3110832
CAS No.: 1806377-15-0
M. Wt: 202.15 g/mol
InChI Key: PDGQEIVPQXQOOT-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzaldehydes in Organic Synthesis

Substituted benzaldehydes are a cornerstone class of compounds in organic synthesis, serving as fundamental precursors for a vast array of more complex molecules. The aldehyde functional group is highly versatile, participating in a multitude of chemical reactions including nucleophilic additions, condensations, and oxidations. This reactivity makes substituted benzaldehydes indispensable building blocks in the pharmaceutical, agrochemical, and fragrance industries.

Their utility is significantly broadened by the presence of various substituents on the aromatic ring, which can modulate the reactivity of the aldehyde group and provide additional points for chemical modification. For instance, these compounds are crucial in the synthesis of ketones, esters, and a wide variety of heterocyclic systems. semanticscholar.org Modern synthetic methods continue to expand their utility, with new protocols being developed for the efficient, one-pot synthesis of highly functionalized benzaldehydes from readily available starting materials like Weinreb amides. semanticscholar.orgguidechem.comnih.gov This continuous innovation underscores the central role of substituted benzaldehydes as privileged synthons in the construction of functional organic molecules. guidechem.comnih.gov

Significance of Difluoromethoxy and Methoxy (B1213986) Functionalities in Aromatic Systems

The presence of both methoxy (-OCH₃) and difluoromethoxy (-OCHF₂) groups on the benzaldehyde (B42025) scaffold imparts distinct and highly significant properties to the molecule, influencing its reactivity and its utility, particularly in the context of medicinal chemistry.

Methoxy Group (-OCH₃): The methoxy group is a classic example of an electron-donating group through resonance, while being weakly electron-withdrawing by induction. When attached to an aromatic ring, its primary influence is to increase the electron density at the ortho and para positions. semanticscholar.org This effect makes the aromatic ring more susceptible to electrophilic aromatic substitution and directs incoming electrophiles to these specific positions. semanticscholar.orgchemrxiv.org This directing effect is crucial for achieving regioselectivity in multi-step syntheses. The methoxy group's ability to donate a lone pair of electrons from oxygen can also stabilize adjacent carbocation intermediates, facilitating certain reaction pathways. semanticscholar.org

Difluoromethoxy Group (-OCHF₂): The difluoromethoxy group is a highly valued substituent in modern drug discovery. nih.gov Its incorporation into a molecule can profoundly alter its physicochemical properties. Key attributes of the -OCHF₂ group include:

Dynamic Lipophilicity: This group can adjust its lipophilicity based on its chemical environment, which can be advantageous for optimizing a drug candidate's membrane permeability and bioavailability. chemicalbook.comresearchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation and thus enhancing the pharmacokinetic profile of a drug.

Hydrogen Bond Donation: The hydrogen atom in the -OCHF₂ group can act as a weak hydrogen bond donor, potentially introducing new binding interactions with biological targets like proteins. chemicalbook.com

The combination of the electron-donating methoxy group and the electronically complex difluoromethoxy group creates a unique electronic environment on the aromatic ring, offering chemists a nuanced tool for molecular design.

Table 1: Comparison of Methoxy and Difluoromethoxy Group Properties

Feature Methoxy Group (-OCH₃) Difluoromethoxy Group (-OCHF₂)
Electronic Effect Strongly electron-donating (resonance), weakly withdrawing (induction) Electron-withdrawing (induction)
Directing Effect ortho, para-director meta-director (generally)
Lipophilicity (π value) Moderately lipophilic Dynamically lipophilic, generally increases lipophilicity
Metabolic Stability Susceptible to O-demethylation High metabolic stability
H-Bonding H-bond acceptor (oxygen) Weak H-bond donor (C-H) and H-bond acceptor (oxygen/fluorine)

Role as a Key Synthetic Precursor and Building Block

5-Difluoromethoxy-2-methoxybenzaldehyde is a valuable synthetic intermediate primarily due to its potential role in the synthesis of pharmaceutical agents. Its functional groups—the reactive aldehyde, the directing methoxy group, and the property-modulating difluoromethoxy group—make it an ideal starting point for constructing complex heterocyclic scaffolds.

A prominent example of its utility lies in the synthesis of proton pump inhibitors, such as Pantoprazole. The core of Pantoprazole contains a 5-(difluoromethoxy)-1H-benzimidazole-2-thiol moiety. researchgate.netnih.govmagtechjournal.com This crucial intermediate is synthesized from 4-(difluoromethoxy)benzene-1,2-diamine (B1354990). google.comnih.gov While direct synthesis from this compound is not explicitly detailed in the surveyed literature, established organic chemistry transformations suggest its role as a plausible precursor. A synthetic route could involve the oxidation of the aldehyde at position 1 and nitration directed by the methoxy group at position 2, followed by reduction of the nitro group and subsequent chemical modifications to yield the required 4-difluoromethoxy-o-phenylenediamine.

The synthesis of the key intermediate 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole generally involves the cyclization of 4-difluoromethoxy-o-phenylenediamine with reagents like carbon disulfide. google.com This mercapto-benzimidazole derivative is then coupled with other heterocyclic components to produce the final active pharmaceutical ingredient. researchgate.netnih.gov Therefore, this compound serves as a key building block by providing the core substituted benzene (B151609) ring upon which these essential pharmacophores are built.

Overview of Advanced Academic Research Trajectories for Aryl Aldehydes

Aryl aldehydes, including structures like this compound, remain at the forefront of synthetic innovation. Current research is focused on developing more efficient and novel ways to use the aldehyde group and to functionalize the molecule at other positions.

C-H Activation and Functionalization: A major trajectory in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. For aryl aldehydes, this involves using the aldehyde itself, or a transiently formed imine, as a directing group to guide a metal catalyst to a specific C-H bond on the aromatic ring, typically at the ortho position. google.com This strategy avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. Research is exploring the use of various transition metals like palladium and rhodium to achieve C-H arylation, alkylation, and other transformations. sigmaaldrich.com

Photoredox and Metallaphotoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. chemicalbook.comnih.gov In the context of aldehydes, this technology allows for the generation of acyl radicals via hydrogen atom transfer (HAT) from the aldehyde C-H bond. These radicals can then participate in a wide range of coupling reactions. nih.govossila.com The synergistic combination of photoredox catalysis with transition metal catalysis (metallaphotoredox) has enabled challenging transformations, such as the direct C-H arylation and alkylation of aldehydes with aryl and alkyl bromides to form ketones. researchgate.netnih.gov This approach has even been applied to the formal β-C-H arylation of aldehydes, a previously elusive transformation. chemicalbook.com

Cascade Reactions: Aryl aldehydes are excellent substrates for cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. semanticscholar.orgchemrxiv.org These reactions lead to a rapid increase in molecular complexity from simple starting materials. For example, chemoenzymatic cascades have been developed where aryl aldehydes are generated in situ and immediately used in subsequent C-C bond-forming enzymatic steps to produce valuable molecules like non-standard amino acids. semanticscholar.orgnih.gov Other research has shown catalyst-free cascade reactions where tosylhydrazones derived from biaryl aldehydes react with arylboronic acids to construct complex polycyclic aromatic systems. nih.gov

Table 2: Advanced Research Trajectories for Aryl Aldehydes

Research Trajectory Description Key Advantages
C-H Activation Use of the aldehyde or a derivative as a directing group to functionalize a specific C-H bond on the aromatic ring. High atom economy, reduces synthetic steps, enables novel disconnections.
Photoredox Catalysis Utilizes visible light to generate radical intermediates from aldehydes for coupling reactions. Mild reaction conditions, high functional group tolerance, unique reactivity.
Cascade Reactions Multi-step transformations in a single pot, where the aldehyde participates in sequential bond formations. Rapid build-up of molecular complexity, high efficiency, reduces waste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethoxy)-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-3-2-7(14-9(10)11)4-6(8)5-12/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGQEIVPQXQOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Difluoromethoxy 2 Methoxybenzaldehyde and Analogous Systems

Classical Organic Synthesis Approaches to Substituted Benzaldehydes

Classical synthesis provides foundational, multi-step pathways to complex molecules from simpler, readily available starting materials. These strategies rely on a sequence of well-established reactions to build the target scaffold and install the desired functional groups.

Multi-step Synthesis Strategies for Fluorinated Methoxybenzaldehydes

A proposed synthetic route would likely commence with a suitably substituted phenol (B47542) and proceed through etherification and formylation steps.

Proposed Multi-Step Synthesis:

Starting Material Selection: A common and economically viable starting point is 4-methoxyphenol (B1676288). This precursor already contains the required methoxy (B1213986) group and a hydroxyl group that can be converted to the difluoromethoxy ether.

O-Difluoromethylation: The phenolic hydroxyl group of 4-methoxyphenol can be converted to a difluoromethoxy group. This is typically achieved by reaction with a difluorocarbene precursor under basic conditions. A common reagent for this transformation is chlorodifluoromethane (B1668795) (CHClF₂) or sodium chlorodifluoroacetate, which generates difluorocarbene (:CF₂) in situ. chemicalbook.com

Formylation: The final step is the introduction of a formyl (-CHO) group onto the aromatic ring of the resulting 1-(difluoromethoxy)-4-methoxybenzene. The methoxy group is a strong ortho-, para-directing group, meaning the formylation will occur at a position ortho to it. Common formylation methods for electron-rich aromatic ethers include the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like TiCl₄). jst.go.jpgoogle.com Another effective method is the Duff reaction, which employs hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid. google.com

This systematic approach allows for the controlled construction of the target molecule. The table below outlines the proposed reaction sequence.

StepTransformationStarting MaterialKey Reagents & ConditionsIntermediate/Product
1O-Difluoromethylation4-Methoxyphenol1. NaOH or K₂CO₃2. CHClF₂ or ClCF₂COONa, heat1-(Difluoromethoxy)-4-methoxybenzene
2C-Formylation1-(Difluoromethoxy)-4-methoxybenzeneHexamethylenetetramine (HMTA), Trifluoroacetic Acid (TFA), heat; followed by hydrolysis5-Difluoromethoxy-2-methoxybenzaldehyde

Functional Group Interconversions in Aryl Aldehyde Scaffolds

Functional group interconversion (FGI) is a critical strategy in organic synthesis that involves converting one functional group into another. googleapis.com This approach is fundamental to the synthesis of substituted benzaldehydes, allowing for the introduction of the aldehyde moiety at a late stage or the manipulation of other substituents on the ring.

Key Interconversions in Benzaldehyde (B42025) Synthesis:

Phenol to Ether Conversion: As described in the multi-step synthesis, the conversion of a hydroxyl group on a phenolic ring to an ether (like a methoxy or difluoromethoxy group) is a vital FGI. This is typically accomplished via Williamson ether synthesis for methylation (using a methylating agent like dimethyl sulfate (B86663) in the presence of a base) or by reaction with a difluorocarbene source for difluoromethylation. chemicalbook.com

Formylation of an Aromatic Ring: The direct introduction of an aldehyde group onto an aromatic ring (Ar-H → Ar-CHO) is a powerful FGI. This transformation is crucial for synthesizing benzaldehydes from simpler aromatic precursors. google.comjst.go.jp

Reduction of Carboxylic Acid Derivatives: An alternative route to aryl aldehydes involves the reduction of a corresponding carboxylic acid or its derivatives (e.g., esters, acid chlorides, or Weinreb amides). rug.nlacs.orgnih.govresearchgate.net For instance, a 5-difluoromethoxy-2-methoxybenzoic acid could be reduced to the target aldehyde using specific reducing agents like diisobutylaluminium hydride (DIBAL-H), which can selectively reduce esters or amides to aldehydes. rug.nlacs.orgresearchgate.net This method avoids the regioselectivity issues that can sometimes arise during direct formylation.

The following table summarizes common FGIs relevant to the synthesis of the target scaffold.

Initial Functional GroupTarget Functional GroupTransformation NameCommon Reagents
Phenolic Hydroxyl (-OH)Methyl Ether (-OCH₃)Williamson Ether SynthesisCH₃I, K₂CO₃
Phenolic Hydroxyl (-OH)Difluoromethyl Ether (-OCHF₂)O-DifluoromethylationCHClF₂, NaOH
Aromatic C-HAldehyde (-CHO)Vilsmeier-Haack, Rieche, DuffPOCl₃/DMF, Cl₂CHOCH₃/TiCl₄, HMTA/Acid
Weinreb Amide (-CON(OMe)Me)Aldehyde (-CHO)ReductionDIBAL-H

Modern and Green Chemistry Synthesis Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. Catalytic processes, in particular, offer significant advantages over classical stoichiometric reactions by minimizing waste and enabling novel transformations under milder conditions.

Catalytic Synthesis Pathways for Difluoromethoxy-Substituted Aromatic Compounds

The introduction of the difluoromethoxy group is a key challenge in synthesizing the target molecule. Modern catalytic methods provide powerful tools for forming C-O or C-C bonds with fluorinated motifs.

Transition metals, particularly palladium, have revolutionized the synthesis of fluorinated aromatic compounds. Palladium-catalyzed cross-coupling reactions are instrumental in forming bonds between aryl groups and various partners. One modern approach is the palladium-catalyzed transfer of a difluorocarbene unit to an aryl boronic acid or a similar precursor. sheetalchemicals.com

In such a process, a difluorocarbene precursor reacts in the presence of a palladium catalyst to form a transient palladium-difluorocarbene complex ([Pd]=CF₂). google.com This reactive intermediate can then undergo further transformation to yield the desired difluoromethylated or difluoromethoxy-containing product. For example, the coupling of aryl boronic acids with a difluorocarbene source can produce (difluoromethyl)arenes. sheetalchemicals.com While this directly forms an Ar-CF₂H bond rather than an Ar-OCHF₂ bond, related catalytic systems can be envisioned for difluoromethoxylation.

The table below presents examples of transition metal-catalyzed reactions for introducing difluoromethyl groups.

Catalyst SystemAryl PrecursorDifluoromethylating AgentReaction Type
Pd(OAc)₂ / LigandAryl Boronic AcidTMSCF₂HCross-coupling
NiBr₂·dtbbpyAryl BromideBrCF₂HCross-coupling
CuIAryl Iodide(CF₂H)ZnBrCross-coupling

Photocatalysis has emerged as a powerful green chemistry tool, utilizing visible light to drive chemical reactions under exceptionally mild conditions. Metallaphotoredox catalysis, which combines a photoredox catalyst with a transition metal co-catalyst (often nickel), is particularly effective for the difluoromethylation of aryl halides. rug.nlossila.com

The general mechanism involves the excitation of a photocatalyst (e.g., an iridium complex) by visible light. rug.nlacs.org The excited-state photocatalyst can then engage in single-electron transfer (SET) processes. In a typical sequence for difluoromethylating an aryl bromide, the photocatalyst facilitates the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor like bromodifluoromethane (B75531) (BrCF₂H). rug.nlossila.com Concurrently, a nickel catalyst undergoes oxidative addition into the aryl bromide bond. This Ni-aryl intermediate then traps the difluoromethyl radical. Subsequent reductive elimination from the resulting high-valent nickel complex furnishes the difluoromethylated aromatic product and regenerates the active Ni(0) catalyst, completing the catalytic cycle. rug.nlacs.orgossila.com

This approach is valued for its broad substrate scope and high functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. rug.nlacs.org

ComponentExampleRole in Catalytic Cycle
Photocatalyst[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Absorbs light, initiates electron transfer
Transition Metal Co-catalystNiBr₂·dtbbpyCross-coupling partner for aryl halide
Radical PrecursorBrCF₂HSource of difluoromethyl radical (•CF₂H)
Light SourceBlue LEDsEnergy input to excite the photocatalyst

Environmentally Benign Synthetic Protocols (e.g., Green Solvents, One-Pot Reactions)

In recent years, the principles of green chemistry have guided the development of synthetic routes that are more environmentally friendly. This includes the use of safer solvents and the design of one-pot reactions that increase efficiency and reduce waste.

One-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, is a key strategy for greener chemical production. liberty.edu For the synthesis of substituted benzaldehydes, two-step, one-pot procedures have been developed. acs.orgrug.nlnih.govresearchgate.net These methods can involve the reduction of a starting material followed by a cross-coupling reaction to introduce various substituents. acs.orgrug.nlresearchgate.net The use of a stable aluminum hemiaminal as a tetrahedral intermediate can protect a latent aldehyde group, making it suitable for subsequent reactions with organometallic reagents. acs.orgrug.nlnih.govresearchgate.net This approach avoids the need for traditional protecting group strategies, which add steps and generate waste. rug.nl

The choice of solvent is another critical aspect of environmentally benign synthesis. Many protocols are moving towards solvent-free conditions or the use of water as a reaction medium. tandfonline.comacs.orgmdpi.comrsc.org For instance, a greener version of the Knoevenagel condensation for the synthesis of α,β-unsaturated acids from benzaldehydes has been developed using environmentally benign catalysts in a solvent-free system. tandfonline.comtue.nlresearchgate.net In a similar vein, the synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole, a related compound, has been achieved using water as the sole solvent for both condensation and cyclization reactions. google.compatsnap.com Such aqueous-based methods are advantageous due to their low cost, safety, and minimal environmental impact. google.com

ProtocolKey FeaturesEnvironmental Benefits
One-Pot Reduction/Cross-Coupling Employs a stable aluminum hemiaminal intermediate to protect the aldehyde functionality. acs.orgrug.nlnih.govresearchgate.netReduces the number of purification steps, minimizing solvent use and waste generation. liberty.edu
Solvent-Free Knoevenagel Condensation Uses environmentally benign amines or ammonium (B1175870) salts as catalysts instead of pyridine (B92270) and piperidine. tandfonline.comtue.nlresearchgate.netEliminates the need for hazardous organic solvents. tandfonline.com
Aqueous Synthesis of Benzimidazole (B57391) Analogs Utilizes water as the single reaction solvent for multiple steps. google.compatsnap.comLow cost, non-toxic, and environmentally friendly. google.com
Gold Nanoparticle Catalysis Employs a low amount of a solid gold catalyst for the one-pot synthesis of benzaldehyde and benzyl (B1604629) benzoate (B1203000) under solvent-free conditions. acs.orgHigh selectivity and catalyst stability under mild reaction conditions. acs.org

Strategic Introduction of Difluoromethoxy and Methoxy Groups

The introduction of the difluoromethoxy and methoxy groups onto the aromatic ring requires specific reagents and reaction conditions to ensure they are placed at the desired positions.

The difluoromethoxy group (OCF₂H) is a valuable substituent in medicinal chemistry as it can enhance a molecule's metabolic stability, solubility, and lipophilicity. mdpi.comnih.govnih.gov The synthesis of aryl difluoromethyl ethers often involves the reaction of phenols with a source of difluorocarbene (:CF₂). acs.org Fluoroform (CHF₃), a non-ozone-depleting and inexpensive gas, can serve as a difluorocarbene precursor for the conversion of phenols to their difluoromethoxy derivatives under basic conditions. acs.org

Modern methods also allow for the difluoromethylation of aryl boronic acids and aryl halides, providing versatile routes to these compounds. nih.gov Visible light photoredox catalysis has emerged as a mild and environmentally benign method for difluoromethylation reactions on aromatic substrates. mdpi.comnih.govnih.govresearchgate.net These reactions can proceed at room temperature and tolerate a wide range of functional groups. mdpi.comnih.gov

Reagent/MethodSubstrateKey Features
Fluoroform (CHF₃) PhenolsInexpensive and non-ozone-depleting source of difluorocarbene. acs.org
Difluoromethyltriflate (HCF₂OTf) Phenols, Aryl Boronic Acids, Aryl HalidesSimple, non-ozone-depleting reagent; reaction occurs within minutes at room temperature with broad functional group tolerance. nih.govberkeley.edu
Visible Light Photoredox Catalysis (Hetero)aromatic compoundsMild and environmentally benign conditions. mdpi.comnih.govresearchgate.net
Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA) Phenols, Thiols, N-heterocyclesEfficient difluorocarbene precursor that reacts under neutral conditions without additives. rsc.org
Nickel-Catalyzed Suzuki Cross-Coupling Arylboronic acids with aryloxydifluoromethyl bromidesEfficient synthesis of aryldifluoromethyl aryl ethers with a wide substrate scope. springernature.com

The methoxy group (OCH₃) is typically introduced via etherification of a corresponding phenol. The Williamson ether synthesis is a classical method, though modern techniques often employ metal-catalyzed cross-coupling reactions for greater efficiency and scope. Palladium-catalyzed reactions, for example, can facilitate the allylic etherification of phenols under mild conditions. frontiersin.org

The methoxy group is an electron-donating group, which influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. It directs incoming electrophiles to the ortho and para positions. youtube.comwikipedia.org This directing effect is a cornerstone of synthetic strategy, allowing for controlled construction of polysubstituted aromatic rings. The conformation of the methoxy group relative to the aromatic ring can also have a significant impact on reactivity. researchgate.net

MethodReagentsKey Features
Williamson Ether Synthesis Alkyl halide and a phenoxideA classic and widely used method for forming ethers.
Metal-Catalyzed Methylation Phenols with a methylating agentCan offer improved yields and conditions over classical methods. wikipedia.org
Palladium-Catalyzed Decarboxylative Etherification Phenols and vinyl ethylene (B1197577) carbonateProduces allylic aryl ethers with high regioselectivity and good functional group tolerance. frontiersin.org
Etherification with Esters Phenols with alkyl carboxylatesCan be carried out in the presence of a carboxylic acid salt. google.comgoogle.com

Regioselectivity and Stereoselectivity Considerations in Benzaldehyde Synthesis

The synthesis of a molecule with a specific substitution pattern like this compound hinges on controlling the regioselectivity of the reactions. Stereoselectivity is also a consideration in many organic syntheses, though it is less of a factor in the synthesis of this particular achiral molecule.

Regioselectivity in electrophilic aromatic substitution is primarily governed by the electronic properties of the substituents already present on the ring. The methoxy group is a strong activating group and an ortho, para-director. youtube.comwikipedia.org This means it will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In contrast, the difluoromethoxy group is expected to be an electron-withdrawing group due to the high electronegativity of the fluorine atoms, making it a meta-director.

The final substitution pattern of this compound is achieved by a strategic sequence of reactions that takes these directing effects into account. The relative positions of the methoxy group (at C2) and the difluoromethoxy group (at C5) are meta to each other. This suggests that one of these groups may have been introduced when the other was already present, or that a precursor with a different directing group was used. For instance, if the methoxy group is introduced first, a subsequent electrophilic substitution would be directed to the ortho and para positions (C3, C5, and C7 if we consider the full ring, but in a monosubstituted benzene (B151609), this would be C2, C4, and C6). The formyl group (CHO) is a deactivating, meta-directing group. Careful planning of the order of introduction of these three groups is therefore essential to achieve the desired 5-difluoromethoxy-2-methoxy arrangement.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. Since this compound is an achiral molecule with no stereocenters, stereoselectivity is not a primary concern in its synthesis. However, in reactions where this benzaldehyde is used as a starting material, such as in aldol (B89426) reactions, the stereochemical outcome can be of critical importance. wikipedia.org The stereoselectivity of such reactions is influenced by factors like the enolizing metal counterion and the steric hindrance around the reaction centers. wikipedia.orgacs.org For the synthesis of the benzaldehyde itself, the focus remains on achieving the correct regiochemical placement of the substituents on the aromatic ring.

Chemical Reactivity and Derivatization of 5 Difluoromethoxy 2 Methoxybenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com For strong nucleophiles, the reaction is typically base-catalyzed, while weaker nucleophiles often require an acid catalyst to enhance the electrophilicity of the carbonyl carbon. youtube.com

The general mechanism for nucleophilic addition is as follows:

A nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and pushing the electrons onto the oxygen atom. youtube.com

This forms a tetrahedral alkoxide intermediate. youtube.com

In a subsequent step, the negatively charged oxygen is protonated, typically by adding a weak acid or water, to yield an alcohol. youtube.com

Aromatic aldehydes can be selectively oxidized to carboxylic acids or reduced to benzyl (B1604629) alcohols.

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-difluoromethoxy-2-methoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). In some reaction environments, such as nitrating conditions, oxidation can compete with other transformations. rsc.org

Reduction: The selective reduction of the aldehyde functionality to a primary alcohol is a common and useful transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, converting 5-Difluoromethoxy-2-methoxybenzaldehyde into 5-difluoromethoxy-2-methoxybenzyl alcohol. This reagent has the advantage of not reducing other functional groups like esters or the aromatic ring. A similar compound, 2-hydroxy-5-methoxybenzaldehyde, is readily reduced to its corresponding benzyl alcohol using sodium borohydride in ethanol. wikipedia.org

TransformationProductTypical Reagents
Oxidation5-Difluoromethoxy-2-methoxybenzoic acidKMnO₄, H₂CrO₄, Ag₂O
Reduction(5-(Difluoromethoxy)-2-methoxyphenyl)methanolNaBH₄, LiAlH₄

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring (e.g., Nitration of Difluoromethoxybenzaldehydes)

Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene ring. The outcome of these reactions is directed by the existing groups on the ring. uci.edu The aldehyde group is a deactivating, meta-directing group. However, the methoxy (B1213986) and difluoromethoxy groups exert a stronger influence.

The directing effects of the substituents are summarized below:

2-Methoxy (-OCH₃): Strongly activating and ortho, para-directing due to its ability to donate electron density via resonance.

5-Difluoromethoxy (-OCHF₂): Deactivating due to the inductive electron-withdrawing effect of the fluorine atoms, but it is still ortho, para-directing because the oxygen's lone pairs can participate in resonance.

1-Aldehyde (-CHO): Deactivating and meta-directing.

The powerful activating and directing effect of the 2-methoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 6). Position 3 is sterically hindered by the adjacent aldehyde and methoxy groups. Therefore, substitution is most likely to occur at position 6.

A key example of EAS is nitration. Studies on the nitration of benzaldehydes containing a difluoromethoxy group have shown that the reaction's outcome is sensitive to the substitution pattern. nuph.edu.uasemanticscholar.orgresearchgate.net When a difluoromethoxy group is para to the aldehyde, ipso-substitution (replacement of the aldehyde group) can occur. nuph.edu.uasemanticscholar.org However, the presence of strong electron-donating groups, such as an alkoxy group, eliminates the contribution of this ipso-substitution pathway. nuph.edu.uasemanticscholar.orgresearchgate.net For this compound, the presence of the 2-methoxy group would direct the nitration and prevent the replacement of the aldehyde group. The nitronium ion (NO₂⁺) electrophile would preferentially add to the position most activated by the methoxy group, leading to the formation of 5-difluoromethoxy-2-methoxy-6-nitrobenzaldehyde. semanticscholar.org

SubstituentPositionActivating/DeactivatingDirecting Effect
-CHO1Deactivatingmeta
-OCH₃2Activatingortho, para
-OCHF₂5Deactivatingortho, para

Coupling Reactions and Cross-Coupling Methodologies (e.g., Aryl Halide Coupling)

While the aldehyde itself is not typically used in direct cross-coupling reactions, halogenated derivatives of this compound are valuable substrates for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for this purpose. bohrium.com

For a hypothetical substrate like 6-bromo-5-difluoromethoxy-2-methoxybenzaldehyde, the carbon-bromine bond can readily undergo oxidative addition to a palladium(0) catalyst. This step initiates the catalytic cycle, allowing for the coupling with a variety of partners like boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira). The aldehyde group's high reactivity towards organometallic reagents used in some coupling reactions can be a challenge, sometimes necessitating the use of protecting groups or specialized reaction conditions to avoid side reactions. researchgate.net

Cyclization Reactions and Heterocycle Formation Utilizing Benzaldehyde (B42025) Derivatives

Substituted benzaldehydes are crucial building blocks for the synthesis of various heterocyclic compounds through cyclization reactions. The aldehyde provides a key carbon atom that is incorporated into the new ring system.

Pyrimidine (B1678525) derivatives, known for their diverse biological activities, can be synthesized from benzaldehydes. gsconlinepress.comresearchgate.net A common strategy involves a multi-step sequence starting with the benzaldehyde.

One established route is the Biginelli reaction or a related condensation. A typical pathway involves:

Condensation: this compound undergoes a base-catalyzed condensation reaction (like a Claisen-Schmidt condensation) with a ketone to form an α,β-unsaturated ketone, also known as a chalcone (B49325). nih.gov

Cyclization: The resulting chalcone is then reacted with a compound containing a urea, thiourea (B124793), or amidine functionality. For instance, reaction with thiourea in the presence of a base leads to the formation of a dihydropyrimidinethione ring. gsconlinepress.com

Oxidation/Tautomerization: The intermediate dihydropyrimidine (B8664642) can then be oxidized or tautomerize to yield the final aromatic pyrimidine derivative. nih.gov

This approach allows the substituents from the original benzaldehyde to be incorporated into the final pyrimidine structure, making it a versatile method for creating libraries of functionally diverse molecules.

Formation of Benzimidazole (B57391) Scaffolds Involving Difluoromethoxy Intermediates

The synthesis of benzimidazole scaffolds bearing a difluoromethoxy group is a critical process in medicinal chemistry, notably for the creation of proton pump inhibitors. While direct cyclization from this compound is not the commonly documented route, a key difluoromethoxy-containing intermediate, 4-(difluoromethoxy)benzene-1,2-diamine (B1354990) , serves as the direct precursor for forming the benzimidazole ring.

The established method for synthesizing 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol , an important benzimidazole derivative, involves the reaction of 4-(difluoromethoxy)benzene-1,2-diamine with carbon disulfide. google.compatsnap.comasianpubs.org This reaction proceeds through a two-stage process: an initial condensation reaction followed by a cyclization step to form the final heterocyclic product. google.com

The process typically involves dissolving the diamine precursor in an alkaline aqueous solution, such as sodium hydroxide (B78521) or sodium carbonate, to which carbon disulfide is added. google.comchemicalbook.com The reaction temperature is carefully controlled during both the condensation and the subsequent cyclization phases to ensure high yield and purity. google.compatsnap.com Following the completion of the cyclization, the reaction mixture is often treated with activated carbon for decolorization, and the pH is adjusted to precipitate the final product. patsnap.comchemicalbook.com

Detailed parameters from various synthesis methodologies are outlined below:

ReactantReagentsSolventTemperatureTimeProductYield
4-(difluoromethoxy)benzene-1,2-diamineCarbon Disulfide, Sodium CarbonateWaterCondensation: 25-35°C; Cyclization: 60-70°C12 hours5-(Difluoromethoxy)-1H-benzimidazole-2-thiol95.4%
4-(difluoromethoxy)benzene-1,2-diamineCarbon Disulfide, AlkaliWaterCondensation: 35-45°C; Cyclization: 80-90°C4-6 hours5-(Difluoromethoxy)-1H-benzimidazole-2-thiol~107.5%

This difluoromethoxylated benzimidazole scaffold is a pivotal intermediate in the synthesis of pharmaceuticals like pantoprazole. ossila.com

Derivatization for Advanced Chemical Scaffolds and Complex Molecules

The 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol intermediate is a versatile building block for the construction of more complex molecules and advanced chemical scaffolds. ossila.com Its functional groups—the thiol (-SH) and the secondary amine (-NH) within the imidazole (B134444) ring—provide reactive sites for further derivatization.

One of the most significant applications of this intermediate is in the synthesis of pantoprazole. ossila.com This involves a coupling reaction between 5-(difluoromethoxy)-1H-benzimidazole-2-thiol and 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride, followed by an oxidation step. ossila.com

Furthermore, the thiol group is readily alkylated. For instance, it can be reacted with various 2-chloro-N-phenylacetamide derivatives. asianpubs.org This reaction typically occurs in the presence of a base and a suitable solvent like dimethylformamide (DMF), leading to the formation of a new class of fluorobenzimidazole derivatives with a thioether linkage. asianpubs.org

A summary of representative derivatization reactions is presented below:

Starting MaterialReagentProduct ClassSignificance
5-(Difluoromethoxy)-1H-benzimidazole-2-thiol2-chloromethyl-3,4-dimethoxypyridinium hydrochlorideSubstituted benzimidazoleKey step in Pantoprazole synthesis ossila.com
5-(Difluoromethoxy)-1H-benzimidazole-2-thiol2-chloro-N-(substituted phenyl)acetamidesN-arylacetamido-thio-benzimidazolesInvestigated for antimicrobial potential asianpubs.org
5-(Difluoromethoxy)-1H-benzimidazole-2-thiolVarious electrophilesThioether and other S-substituted derivativesUtilized in the preparation of α‑glucosidase inhibitors for antidiabetic research ossila.com

These derivatization strategies highlight the utility of the difluoromethoxy-benzimidazole scaffold in developing a diverse range of molecules for medicinal chemistry research. The ability to modify the core structure allows for the fine-tuning of biological activity and the exploration of structure-activity relationships.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the protons, carbons, and other NMR-active nuclei like fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 5-Difluoromethoxy-2-methoxybenzaldehyde, one would expect to observe distinct signals for the aldehydic proton, the aromatic protons, the methoxy (B1213986) protons, and a characteristic signal for the difluoromethoxy group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each signal to a specific proton in the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, and the carbon of the difluoromethoxy group. The latter would likely exhibit a characteristic splitting pattern due to coupling with the adjacent fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorinated Analogues

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum would be expected to show a signal corresponding to the two fluorine atoms of the difluoromethoxy group. The chemical shift of this signal would be indicative of its electronic environment, and it would likely appear as a triplet due to coupling with the proton of the -OCHF₂ group. This technique is highly sensitive to the local electronic environment, making it an invaluable tool for confirming the presence and connectivity of fluorine-containing functional groups.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic absorption bands would be expected for the C-H stretching of the aldehyde group, the C=O stretching of the carbonyl group, C-O stretching of the methoxy and difluoromethoxy groups, and C-F stretching vibrations. The aromatic ring would also show characteristic C=C stretching and C-H bending vibrations.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy could provide additional information on the vibrations of the aromatic ring and the carbon-fluorine bonds, helping to build a complete picture of the molecule's vibrational modes.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.

While specific experimental data for this compound is not available, analysis of a related compound, 2-methoxybenzaldehyde, provides insight into potential fragmentation pathways. In the mass spectrum of 2-methoxybenzaldehyde, the molecular ion peak is observed at m/z 136. Key fragments are typically observed at m/z 135 due to the loss of a hydrogen atom, and at m/z 118.

For this compound, the fragmentation pattern would be influenced by the presence of the difluoromethoxy group. The initial fragmentation would likely involve the loss of the aldehyde proton or the methoxy group. Subsequent fragmentation could involve the cleavage of the difluoromethoxy group. A theoretical fragmentation pattern could include the following steps:

Ionization of the molecule to produce the molecular ion [M]⁺.

Loss of a hydrogen atom from the aldehyde group to form the [M-1]⁺ ion.

Loss of the methoxy group (-OCH₃) to form the [M-31]⁺ ion.

Cleavage of the C-O bond of the difluoromethoxy group.

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment Predicted m/z Description
[M]⁺ 202.04 Molecular Ion
[M-H]⁺ 201.04 Loss of a hydrogen atom
[M-OCH₃]⁺ 171.03 Loss of the methoxy group

Note: The data in this table is predicted and not based on experimental results for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is dependent on the chromophores present in the molecule. For this compound, the aromatic ring and the carbonyl group of the aldehyde constitute the primary chromophores.

The electronic spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, are associated with the benzene (B151609) ring, while the n → π* transition, of lower energy, is associated with the non-bonding electrons of the oxygen atom in the carbonyl group. The presence of the methoxy and difluoromethoxy substituents on the benzene ring will influence the position and intensity of these absorption bands.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected Wavelength (λmax) Range (nm) Chromophore
π → π* 200-280 Benzene Ring

Note: The data in this table represents expected ranges and is not based on experimental results for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, an XPS survey scan would confirm the presence of Carbon (C), Oxygen (O), and Fluorine (F). High-resolution scans of the C 1s, O 1s, and F 1s regions would provide information about the chemical environment of these atoms.

C 1s: The C 1s spectrum would be complex, with distinct peaks for the carbon atoms in the aromatic ring, the aldehyde group, the methoxy group, and the difluoromethoxy group. The carbon in the C-F bonds would exhibit a significant shift to higher binding energy.

O 1s: The O 1s spectrum would show peaks corresponding to the oxygen atoms in the aldehyde, methoxy, and difluoromethoxy groups.

F 1s: The F 1s spectrum would show a single peak corresponding to the two fluorine atoms in the difluoromethoxy group.

Detailed experimental XPS data for this compound is not available in the reviewed literature.

Table 3: Predicted Core-Level Binding Energies for this compound

Element Core Level Predicted Binding Energy (eV) Range
C 1s 284 - 293
O 1s 531 - 534

Note: The data in this table is based on typical binding energy ranges for these elements in similar chemical environments and is not from experimental results for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a deep understanding of electronic structure, reactivity, and the energetics of chemical reactions.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For a compound like 5-Difluoromethoxy-2-methoxybenzaldehyde, DFT calculations would be instrumental in predicting its molecular geometry, vibrational frequencies, and electronic structure.

A typical DFT study would involve the optimization of the molecule's ground-state geometry. From this optimized structure, a variety of electronic properties can be calculated. Key parameters derived from DFT that are crucial for understanding reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the conceptual DFT framework.

Table 1: Conceptual DFT-Derived Reactivity Descriptors

DescriptorFormulaSignificance
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) ω = χ2 / (2η)The propensity of a molecule to accept electrons.

The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated using DFT. The MEP map is particularly useful for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which provides insight into how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen atoms of the aldehyde and ether groups, and positive potential around the hydrogen atoms.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and molecular systems on a larger scale than is typically feasible with quantum chemical calculations. These methods are particularly useful for studying conformational flexibility and interactions with biological macromolecules.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its methoxy (B1213986) and difluoromethoxy groups, conformational analysis is crucial for identifying the most stable conformers.

This process typically involves a systematic or stochastic search of the conformational space, followed by energy minimization of the generated conformers. Energy minimization is a computational process that finds the geometry of a molecule that corresponds to a local or global minimum on the potential energy surface. The goal is to find the three-dimensional structure of the molecule with the lowest possible energy. researchgate.net The energies of the different conformers are then compared to determine their relative populations at a given temperature.

Advanced Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

In a hypothetical docking study involving this compound, the compound would be docked into the active site of a target protein. The docking algorithm would explore various possible binding poses of the ligand within the active site and score them based on a scoring function that estimates the binding affinity. The results would provide insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the compound's potential biological activity and for designing more potent analogs. The fundamental step for drug discovery is understanding the protein-ligand interaction. mdpi.com

Molecular Dynamics Simulations for System Stability and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. In an MD simulation, the atoms and molecules are allowed to interact for a period of time, and their trajectories are calculated by solving Newton's equations of motion.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational studies focusing specifically on the structure-activity relationship (SAR) of this compound are not extensively available in publicly accessible scientific literature. However, the principles of computational SAR analysis can be applied to understand how the distinct structural features of this molecule likely influence its biological activity. Such studies typically involve the systematic modification of the molecule's structure and the use of computational methods to predict the effect of these changes on a specific biological endpoint.

The core components of this compound that are pertinent to its SAR are the benzaldehyde (B42025) core, the 2-methoxy group, and the 5-difluoromethoxy group. Computational SAR studies would systematically explore the impact of these groups on the molecule's interaction with a hypothetical biological target.

Key Structural Features and Their Potential Roles in SAR:

2-Methoxy Group: This group, positioned ortho to the aldehyde, can influence the molecule's conformation and electronic properties. It can sterically hinder the rotation of the aldehyde group, locking it into a specific orientation that may be favorable for binding to a target. Electronically, the methoxy group is an electron-donating group, which can modulate the reactivity of the aromatic ring and the aldehyde.

5-Difluoromethoxy Group: Located para to the aldehyde, the difluoromethoxy group has a significant impact on the electronic and lipophilic properties of the molecule. The fluorine atoms are highly electronegative, making this group a moderate electron-withdrawing group through inductive effects. This can influence the reactivity of the benzaldehyde. Furthermore, the difluoromethoxy group increases the lipophilicity of the compound, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in a biological target.

Hypothetical Computational SAR Analysis:

A computational SAR study on this compound would typically involve the following steps:

Target Identification: A specific biological target (e.g., an enzyme or receptor) would be identified.

Molecular Docking: this compound and a series of its virtual analogs would be docked into the active site of the target protein. This would predict the binding orientation and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Mathematical models would be developed to correlate the structural properties (descriptors) of the analogs with their predicted biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Illustrative Data from a Hypothetical QSAR Study:

The following interactive table represents the kind of data that would be generated in a computational SAR study of this compound analogs, where R1 and R2 represent different substituents.

Compound IDR1 (Position 2)R2 (Position 5)Predicted IC50 (µM)LogPHydrogen Bond DonorsHydrogen Bond Acceptors
Parent -OCH3 -OCHF2 5.2 2.1 0 3
Analog 1-OH-OCHF28.91.813
Analog 2-OCH3-OCF33.12.503
Analog 3-OCH3-H12.51.902
Analog 4-H-OCHF29.82.002
Analog 5-OCH3-Cl4.52.402
Analog 6-OCH3-CH37.32.302

Analysis of Hypothetical Findings:

The presence of the 2-methoxy group appears to be important for activity, as its removal (Analog 4) or replacement with a hydroxyl group (Analog 1) leads to a decrease in predicted potency.

Modifications to the 5-position substituent significantly impact activity. Replacing the difluoromethoxy group with a more electron-withdrawing trifluoromethoxy group (Analog 2) is predicted to enhance potency, suggesting that electron-withdrawing character at this position is favorable. Conversely, removing the substituent (Analog 3) or replacing it with less electron-withdrawing groups like chloro (Analog 5) or methyl (Analog 6) results in varied but generally lower predicted activity compared to the trifluoromethyl analog.

The lipophilicity (LogP) also appears to play a role, with the most potent analog (Analog 2) having the highest LogP value, suggesting that hydrophobic interactions may be important for binding.

It is crucial to emphasize that the data and findings presented here are illustrative and based on the principles of computational SAR studies. Specific, detailed research findings and data tables for this compound would require targeted experimental and computational investigation.

Mechanistic Insights into Reactions Involving 5 Difluoromethoxy 2 Methoxybenzaldehyde

Investigation of Catalytic Cycles and Reaction Pathways

Catalytic cycles are central to many modern synthetic methodologies, offering efficient and selective routes to complex molecules. In the context of 5-Difluoromethoxy-2-methoxybenzaldehyde, several types of catalytic cycles could be relevant, particularly in reactions involving the aldehyde functionality or the aromatic ring.

One pertinent example is the photocatalytic difluoromethylation of aromatic compounds. mdpi.com While not specific to this compound, the general mechanism for such reactions provides a plausible pathway for further functionalization of the aromatic ring. A typical photocatalytic cycle, often employing an iridium-based catalyst, would commence with the photoexcitation of the catalyst. The excited catalyst can then engage in a single-electron transfer (SET) with a suitable difluoromethyl source, generating a difluoromethyl radical. This radical can then add to an aromatic substrate. The resulting radical intermediate is subsequently oxidized by the photocatalyst in a higher oxidation state, regenerating the catalyst and affording the arylated product after deprotonation. mdpi.com

Another relevant catalytic pathway is the hydrogenation of benzaldehydes. The hydrogenation of benzaldehyde (B42025) to benzyl (B1604629) alcohol on a palladium catalyst can proceed through two main pathways: an alkoxy pathway and a hydroxy pathway. researchgate.net The solvent can play a crucial role in modulating the hydrogen-binding strength on the catalyst surface, thereby influencing the reaction kinetics. researchgate.net For a substituted benzaldehyde like this compound, the electronic effects of the substituents would likely influence the adsorption of the aldehyde onto the catalyst surface and the subsequent hydrogenation steps.

Furthermore, the synthesis of substituted benzaldehydes can be achieved through a two-step, one-pot reduction/cross-coupling procedure. rug.nlacs.org This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate to protect the aldehyde functionality during a subsequent cross-coupling reaction with organometallic reagents. rug.nlacs.org This approach highlights a synthetic pathway where the aldehyde group of this compound could be formed in situ from a corresponding precursor, such as a Weinreb amide. rug.nlacs.org

The following table summarizes key aspects of these catalytic pathways, which could be analogous to reactions involving this compound.

Catalytic PathwayKey FeaturesPotential Relevance to this compound
Photocatalytic Difluoromethylation Generation of difluoromethyl radicals via SET with an excited photocatalyst.Functionalization of the aromatic ring.
Palladium-Catalyzed Hydrogenation Alkoxy and hydroxy pathways for the reduction of the aldehyde group.Reduction of the aldehyde to an alcohol.
One-Pot Reduction/Cross-Coupling In situ formation and protection of the aldehyde as a hemiaminal intermediate.Synthesis of the title compound from a suitable precursor.

Radical Reaction Pathways and Intermediates

Radical reactions offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the difluoromethoxy group in this compound can influence radical processes due to its unique electronic properties.

The generation of difluoromethyl radicals (•CF2H) is a key step in many difluoromethylation reactions. researchgate.net These radicals can be generated from various precursors under mild conditions, often facilitated by photoredox catalysis. researchgate.netnih.gov Once formed, the •CF2H radical can participate in a variety of transformations, including addition to aromatic systems. In the case of this compound, a •CF2H radical could potentially add to the aromatic ring, leading to further substitution. The regioselectivity of such an addition would be governed by the directing effects of the existing methoxy (B1213986) and difluoromethoxy groups.

Radical substitution reactions are characterized by a three-step mechanism: initiation, propagation, and termination. wikipedia.org

Initiation: This step involves the formation of radicals, for instance, through the homolytic cleavage of a bond induced by heat or light.

Propagation: In this stage, a radical reacts with a stable molecule to form a new radical, which can then continue the reaction chain.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

Aryl radicals are another important class of intermediates in radical substitution reactions. wikipedia.org These can be generated and subsequently participate in reactions such as hydroxylation or coupling. wikipedia.org For this compound, the formation of an aryl radical could be a key step in certain transformations of the aromatic ring.

The table below outlines the fundamental steps in a radical substitution reaction.

StepDescriptionExample
Initiation Formation of initial radical species.Homolysis of a radical initiator.
Propagation A radical reacts to form a new radical.Addition of a radical to an aromatic ring.
Termination Combination of two radicals to end the chain reaction.Dimerization of two radical species.

Reaction Kinetics and Thermodynamic Analyses

The concepts of kinetic and thermodynamic control are crucial in reactions where multiple products can be formed.

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (i.e., has the lowest activation energy).

Thermodynamic Control: At higher temperatures, the reaction is reversible, and the major product is the most stable one (i.e., has the lowest Gibbs free energy).

For reactions involving this compound, the interplay between kinetic and thermodynamic factors would dictate the product distribution. For instance, in an electrophilic aromatic substitution reaction, the initial site of attack by the electrophile might be governed by kinetics, while a subsequent rearrangement could lead to a more thermodynamically stable product.

The electronic nature of the difluoromethoxy and methoxy groups will significantly impact the activation energies of reactions involving the aromatic ring. The methoxy group is a strong electron-donating group, activating the ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. The difluoromethoxy group, while having a lone pair on the oxygen, is generally considered to be electron-withdrawing due to the inductive effect of the fluorine atoms. This electronic tug-of-war will influence the rate and regioselectivity of reactions.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for elucidating reaction mechanisms. These species are often transient and present in low concentrations, making their detection challenging. Modern analytical techniques, particularly mass spectrometry, have become indispensable tools for identifying reactive intermediates in complex chemical reactions. rsc.org

In the context of reactions involving this compound, mass spectrometry could be employed to detect and structurally characterize key intermediates. For example, in a catalytic cycle, intermediates where the aldehyde is coordinated to a metal center could potentially be observed. Similarly, in radical reactions, radical adducts could be trapped and analyzed.

As mentioned earlier, in the synthesis of substituted benzaldehydes, a stable aluminum hemiaminal has been identified as a key tetrahedral intermediate. rug.nlresearchgate.net This intermediate serves to protect the aldehyde functionality, allowing for subsequent chemical transformations on other parts of the molecule. rug.nlresearchgate.net The characterization of such stable intermediates provides direct evidence for the proposed reaction pathway.

The following table summarizes some techniques used for the identification and characterization of reaction intermediates.

TechniqueInformation ProvidedRelevance
Mass Spectrometry (MS) Mass-to-charge ratio of ions, allowing for the determination of molecular weights of intermediates.Identification of transient species in a reaction mixture. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information about molecules in solution.Characterization of stable intermediates.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule.Monitoring the formation and consumption of intermediates.

Q & A

Q. What are the recommended synthetic routes for 5-difluoromethoxy-2-methoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts formylation or directed ortho-metallation followed by difluoromethoxy group introduction. For example, highlights multi-step synthesis of fluorinated benzimidazoles using nucleophilic substitution (e.g., SNAr reactions) under controlled temperatures (60–80°C) and inert atmospheres. Adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometry of fluorinating agents (e.g., Selectfluor®) can optimize regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is typical, with yields ranging from 40–65% depending on substituent compatibility .

Table 1 : Example Reaction Conditions for Difluoromethoxy Introduction

ReagentSolventTemp (°C)Yield (%)
ClCF₂O⁻DMF8052
F₂CO⁻THF6048

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Based on analogous benzaldehyde derivatives ( ), store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture (hygroscopic aldehydes may hydrolyze) and light (UV-sensitive). Conduct periodic NMR (¹H/¹³C) or HPLC analysis to monitor degradation. If discoloration occurs, repurify via recrystallization (e.g., ethanol/water mixtures) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and aldehyde (δ ~9.8–10.2 ppm) protons. Difluoromethoxy groups show splitting patterns (²J₆F~50 Hz) in ¹⁹F NMR .
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and O–CH₂F vibrations (~1100 cm⁻¹) .
  • MS (ESI/Q-TOF) : Molecular ion [M+H]⁺ should match theoretical mass (C₉H₇F₂O₃: 216.05 g/mol).

Advanced Research Questions

Q. How can contradictory data in regioselectivity during difluoromethoxy group installation be resolved?

  • Methodological Answer : Conflicting results may arise from competing electrophilic/nucleophilic pathways. Use computational modeling (DFT) to predict transition-state energies for substituent positioning. Validate experimentally via deuterium labeling or kinetic isotope effects (KIE). For example, ’s benzimidazole synthesis resolved regiochemistry using NOE NMR correlations and X-ray crystallography .

Q. What strategies mitigate side reactions (e.g., over-oxidation) in aldehyde functionalization?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol) during difluoromethoxy installation. Deprotect later under acidic conditions (HCl/MeOH) .
  • Catalytic Systems : Use Pd/Cu catalysts for cross-couplings to minimize aldehyde reactivity. ’s fluorobenzaldehyde derivatives achieved selectivity using Pd(OAc)₂ with chelating ligands (e.g., XPhos) .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing transition states. Compare kinetics in DMF vs. acetonitrile using UV-Vis or ¹⁹F NMR to track reaction progress. ’s fluorinated intermediates showed 30% faster kinetics in DMF than THF due to better solvation of fluoride leaving groups .

Table 2 : Solvent Effects on SNAr Reaction Rates

SolventDielectric ConstantRate Constant (k, s⁻¹)
DMF36.70.045
THF7.50.031

Q. What analytical methods validate the absence of toxic byproducts (e.g., genotoxic impurities)?

  • Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) to detect trace impurities (≤0.1%). Reference EFSA’s guidelines () for threshold assessments. For example, monitor for residual fluorinated amines or aldehydes using HILIC chromatography paired with QDa detectors .

Contradiction Analysis

Q. Discrepancies in reported melting points: How to address variability in literature data?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities. Perform DSC (differential scanning calorimetry) to identify phase transitions and compare with literature. Recrystallize from different solvents (e.g., EtOH vs. acetone) to isolate pure polymorphs. ’s benzimidazole derivative (Tm = 239–243°C) required three recrystallizations to achieve consistent values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.